6,7-Epoxy docetaxel
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Overview
Description
6,7-Epoxy Docetaxel (Mixture of Diastereomers) is a taxane derivative modified at the 6 and 7 positions. It is primarily used as an anti-tumor agent. The compound has a molecular formula of C43H51NO14 and a molecular weight of 805.86 . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Mechanism of Action
Target of Action
The primary target of 6,7-Epoxy Docetaxel is microtubulin . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound interacts with its target by reversibly binding to microtubulin with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K-Akt signaling pathway . This pathway plays a key role in multiple cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a critical factor in the development of cancers .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . . It is known that docetaxel is metabolized in the liver and excreted via the bile duct .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle interruption at the G2/M phase , triggering cell death . It also inhibits the activation of anti-apoptotic genes Bcl-2 and Bcl-xL, and boosts the production of the cell cycle inhibitor p27 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of nanotechnology has been shown to enhance the delivery and efficacy of docetaxel . Nanoplatforms such as nanofibers and nanoparticles offer targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Epoxy Docetaxel involves the modification of the parent compound, Docetaxel, at the 6 and 7 positions to introduce an epoxy group. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for the synthesis of taxane derivatives often involve multi-step organic synthesis, including protection and deprotection of functional groups, selective oxidation, and epoxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale organic synthesis techniques, including the use of high-pressure liquid chromatography (HPLC) for purification and isolation of the desired diastereomers. The exact methods are proprietary and specific to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
6,7-Epoxy Docetaxel can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
6,7-Epoxy Docetaxel has a wide range of scientific research applications, including:
Chemistry
Synthesis of novel taxane derivatives: Researchers use this compound as a starting material to synthesize new compounds with potential anti-tumor activity.
Biology
Cell biology studies: The compound is used to study the effects of taxane derivatives on cell division and apoptosis.
Medicine
Anti-tumor research: this compound is investigated for its potential to treat various types of cancer, including breast, lung, and ovarian cancers.
Industry
Pharmaceutical development: The compound is used in the development of new anti-cancer drugs and formulations.
Comparison with Similar Compounds
Similar Compounds
Docetaxel: The parent compound of 6,7-Epoxy Docetaxel, used as an anti-cancer agent.
Paclitaxel: Another taxane derivative with similar anti-tumor activity.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain cancers.
Uniqueness
This compound is unique due to its modification at the 6 and 7 positions, which may confer distinct biological activity and pharmacokinetic properties compared to other taxane derivatives .
Properties
IUPAC Name |
[4-acetyloxy-1,13-dihydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMIGTNUBJPFFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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